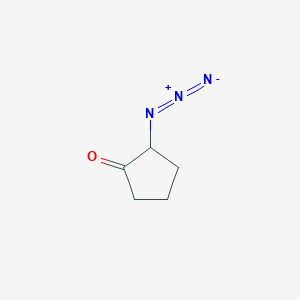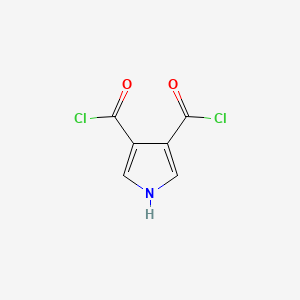
1H-Pyrrole-3,4-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarbonyl dichloride is a chemical compound with the molecular formula C₆H₃Cl₂NO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbonyl dichloride can be synthesized through the chlorination of 1H-pyrrole-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the 1H-pyrrole-3,4-dicarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Amides: Formed through condensation with amines.
Esters: Formed through reaction with alcohols.
Thioesters: Formed through reaction with thiols.
Scientific Research Applications
1H-Pyrrole-3,4-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-pyrrole-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functionalities .
Comparison with Similar Compounds
1H-Pyrrole-3,4-dicarboxylic Acid: The precursor for 1H-pyrrole-3,4-dicarbonyl dichloride.
1H-Pyrrole-3,4-dicarbonitrile: Another derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
41969-73-7 |
|---|---|
Molecular Formula |
C6H3Cl2NO2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
1H-pyrrole-3,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5(10)3-1-9-2-4(3)6(8)11/h1-2,9H |
InChI Key |
APUKVTPSKUIFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


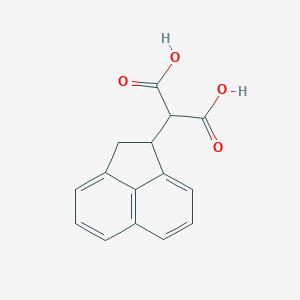


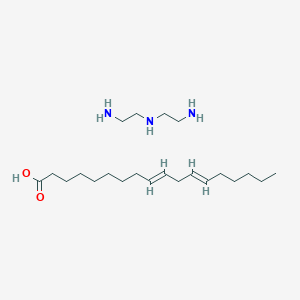
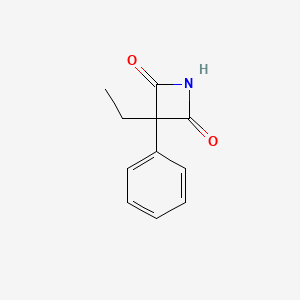
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
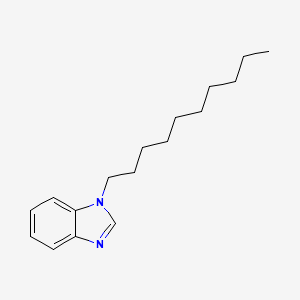
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
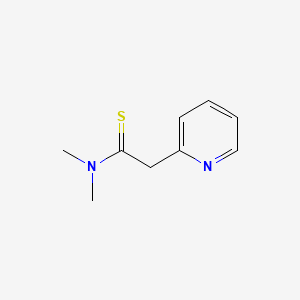
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
